molecular formula C10H20ClN B2672049 (2-Cyclopropylcyclohexyl)methanamine hydrochloride CAS No. 1909337-77-4

(2-Cyclopropylcyclohexyl)methanamine hydrochloride

Cat. No.: B2672049
CAS No.: 1909337-77-4
M. Wt: 189.73
InChI Key: BRHRSRXVXVYCFK-UHFFFAOYSA-N
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Description

(2-Cyclopropylcyclohexyl)methanamine hydrochloride (CAS: 1602013-27-3) is a bicyclic amine hydrochloride derivative. Its structure comprises a cyclohexyl ring substituted with a cyclopropyl group at the 2-position, linked to a methanamine moiety. The cyclohexyl and cyclopropyl groups may confer conformational rigidity, influencing its physicochemical and biological properties .

Properties

IUPAC Name

(2-cyclopropylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHRSRXVXVYCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylcyclohexyl)methanamine hydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of a cyclopropyl group to the cyclohexyl ring can be achieved through a cyclopropanation reaction. This involves the reaction of cyclohexene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The cyclopropylcyclohexane is then subjected to a halogenation reaction to introduce a halogen atom (e.g., bromine or chlorine) at the methylene position. This is followed by a nucleophilic substitution reaction with ammonia or an amine to form the corresponding amine.

    Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt of (2-Cyclopropylcyclohexyl)methanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(2-Cyclopropylcyclohexyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopropylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (2-Cyclopropylcyclohexyl)methanamine hydrochloride with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
(2-Cyclopropylcyclohexyl)methanamine HCl 1602013-27-3 C₁₀H₁₈ClN* ~187.5 (calculated) N/A Bicyclic (cyclohexyl + cyclopropyl)
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl 844470-82-2 C₁₀H₁₃ClFN 201.67 N/A Aromatic (fluorophenyl), chiral center
[2-(4-Cl-phenyl)-1,3-thiazol-4-yl]methanamine HCl 690632-35-0 C₁₀H₉ClN₂S·HCl 261.17 268 Heterocyclic (thiazol), chlorophenyl
Diphenhydramine HCl 147-24-0 C₁₇H₂₁NO·HCl 291.82 N/A Ethanolamine derivative, diphenylmethoxy
Dimethylamine HCl 506-59-2 C₂H₈ClN 81.55 N/A Simple alkylamine

*Calculated based on cyclohexyl (C₆H₁₁), cyclopropyl (C₃H₅), and methanamine (CH₂NH₂·HCl).

Key Observations:

  • Structural Complexity : The target compound’s bicyclic framework distinguishes it from simpler amines (e.g., dimethylamine HCl) and aromatic derivatives (e.g., fluorophenyl or thiazol-containing analogs).
  • Molecular Weight : The target (~187.5 g/mol) is lighter than diphenhydramine HCl (291.82 g/mol) but heavier than dimethylamine HCl (81.55 g/mol).
  • Melting Points : Thiazol-containing analogs exhibit higher melting points (e.g., 268°C ), likely due to crystalline packing enhanced by aromatic and heterocyclic groups.

Functional Group Impact on Properties

  • Aromatic vs. Aliphatic Substituents : Fluorophenyl () and chlorophenyl () groups increase lipophilicity and electronic effects, which may influence receptor binding or solubility.
  • Heterocycles : Thiazol rings () contribute to π-π stacking interactions, relevant in kinase inhibitors or antimicrobial agents.

Research and Application Context

  • Pharmaceutical Potential: Diphenhydramine HCl () demonstrates the therapeutic relevance of ethanolamine derivatives. The target compound’s bicyclic structure may offer novel pharmacophore features.
  • Synthetic Utility : Thiazol-containing methanamines () are intermediates in heterocyclic chemistry, suggesting the target could serve similar roles.

Biological Activity

(2-Cyclopropylcyclohexyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, drawing from various studies and data sources.

Chemical Structure and Synthesis

The molecular structure of this compound features a cyclopropyl group attached to a cyclohexyl ring, with an amine functional group. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of Cyclopropylcyclohexylamine : The cyclopropyl group is introduced through cyclization reactions involving cyclohexanol derivatives.
  • Hydrochloride Salt Formation : The amine is converted into its hydrochloride salt for improved solubility and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for conditions such as depression and anxiety.
  • Anticancer Properties : Preliminary investigations have shown that it may inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapeutics.
  • Antimicrobial Activity : There are indications of effectiveness against various bacterial strains, positioning it as a candidate for antibiotic development.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : Binding to specific receptors in the central nervous system, which may mediate its neuropharmacological effects.
  • Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways related to cancer cell growth and survival.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Neuropharmacological Study :
    • Objective : To evaluate the effects on anxiety-like behavior in animal models.
    • Findings : Administration resulted in reduced anxiety behaviors compared to control groups, indicating potential therapeutic benefits.
  • Anticancer Research :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed, with IC50 values indicating potency comparable to known chemotherapeutic agents.
  • Antimicrobial Assessment :
    • Objective : To test efficacy against resistant bacterial strains.
    • Findings : Showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic.

Data Table

Below is a summary table of key findings from studies on this compound:

Study TypeTarget Disease/ConditionKey FindingsReference
NeuropharmacologicalAnxietyReduced anxiety-like behavior
AnticancerBreast CancerIC50 = 15 µM; significant cytotoxicity
AntimicrobialBacterial InfectionsEffective against S. aureus and E. coli

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